molecular formula C17H20FN3O2S B5205795 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

Cat. No. B5205795
M. Wt: 349.4 g/mol
InChI Key: YWCAJJSOOGTLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as PF-04995274, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which are known to have anti-inflammatory and immunomodulatory effects.

Mechanism of Action

4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide works by inhibiting the activity of PDE4, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways are involved in various cellular processes such as inflammation, immune response, and neuronal function.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and schizophrenia.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the central nervous system. It also has a well-defined mechanism of action and has been extensively studied in animal models of neurological disorders. However, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research and development of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to develop new formulations of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in human clinical trials. Finally, the potential therapeutic effects of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in other neurological disorders such as epilepsy and Huntington's disease should be explored.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the reaction of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide with 4-methylpiperazine in the presence of a coupling agent. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has been shown to have anti-inflammatory and immunomodulatory effects, which are believed to be beneficial in the treatment of these disorders.

properties

IUPAC Name

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAJJSOOGTLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

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